N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound with a complex structure. Let’s break it down:
N-(1,3-benzodioxol-5-ylmethyl): This part of the compound contains a benzodioxole ring (a fused ring system) with a methyl group attached to the nitrogen atom.
3-(3-methoxyphenyl): Here, we have a phenyl ring substituted with a methoxy group at the 3-position.
1,2,4-oxadiazole-5-carboxamide: This segment includes an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a carboxamide group attached at the 5-position.
Chemical Reactions Analysis
Reactivity: N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and design related compounds.
Biology and Medicine: Investigating its potential as a drug candidate due to its unique structure.
Industry: Possible applications in materials science or as intermediates for other compounds.
Mechanism of Action
The exact mechanism of action remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to other oxadiazoles or benzodioxole derivatives. Its distinct features include the combination of these two structural motifs.
Properties
Molecular Formula |
C18H15N3O5 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-4-2-3-12(8-13)16-20-18(26-21-16)17(22)19-9-11-5-6-14-15(7-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) |
InChI Key |
JOSGQRNXXVUBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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